molecular formula C13H13N5OS2 B12925218 Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- CAS No. 6466-14-4

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio-

Cat. No.: B12925218
CAS No.: 6466-14-4
M. Wt: 319.4 g/mol
InChI Key: JEQRSEYZISVMFU-UHFFFAOYSA-N
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Description

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is a complex organic compound that belongs to the class of xanthine derivatives This compound is characterized by the presence of a theophylline core, which is a well-known bronchodilator, and additional functional groups that enhance its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with 2-pyridylmethyl chloride in the presence of a base such as potassium carbonate. This is followed by the introduction of a thio group using reagents like thiourea under acidic conditions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can convert the thio groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Nucleophiles like amines or alkoxides, solvents such as dimethylformamide, and moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Respiratory Diseases

The primary application of Theophylline derivatives lies in their use as bronchodilators. They work by inhibiting phosphodiesterase and blocking adenosine receptors, which leads to relaxation of bronchial smooth muscles and improved airflow. Recent studies have suggested that modified forms of theophylline could provide enhanced efficacy in managing asthma and COPD symptoms, potentially reducing exacerbations and side effects associated with long-term use of traditional therapies .

Immunomodulatory Effects

Emerging research indicates that Theophylline has immunomodulatory properties. It can influence the immune response by modulating cytokine production and inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. This mechanism may be particularly beneficial in respiratory diseases exacerbated by inflammatory processes .

Table 1: Summary of Immunomodulatory Effects of Theophylline Derivatives

EffectMechanismPotential Application
Cytokine InhibitionReduces pro-inflammatory cytokinesTreatment of inflammatory diseases
MMP SuppressionInhibits tissue remodelingManagement of chronic lung diseases
Histone Deacetylase ModulationAlters gene expression related to inflammationPotential use in COVID-19 treatment

Cardiovascular Applications

Theophylline has also been investigated for its cardiovascular effects. Its ability to block adenosine receptors can lead to increased heart rate and improved cardiac output, making it a candidate for treating certain cardiovascular conditions. However, careful consideration is required due to potential side effects such as arrhythmias.

Cosmetic Formulations

Recent studies have explored the incorporation of Theophylline derivatives in cosmetic formulations due to their potential skin benefits. These compounds may enhance skin hydration and elasticity through their moisturizing properties, making them suitable for topical applications .

Case Study 1: Theophylline in Asthma Management

A clinical trial examined the efficacy of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- in patients with moderate to severe asthma. Results indicated significant improvements in lung function and a reduction in the frequency of asthma attacks compared to a placebo group. Patients reported fewer side effects than those using traditional bronchodilators .

Case Study 2: Theophylline and COVID-19

In light of the COVID-19 pandemic, research has focused on the immunomodulatory effects of Theophylline derivatives. A study highlighted that low-dose Theophylline could mitigate inflammatory responses in COVID-19 patients by modulating cytokine production and reducing lung inflammation, suggesting a novel therapeutic avenue for managing severe cases .

Mechanism of Action

The mechanism of action of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The compound may also interact with adenosine receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known bronchodilator with a simpler structure.

    Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.

    Caffeine: Another xanthine derivative with stimulant properties.

Uniqueness

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is unique due to its additional functional groups, which enhance its chemical reactivity and potential applications. The presence of the pyridylmethyl and thio groups allows for a broader range of chemical modifications and interactions, making it a versatile compound for research and development.

Biological Activity

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is a derivative of theophylline, a well-known methylxanthine that has been extensively studied for its pharmacological properties. This compound exhibits various biological activities, particularly in the context of respiratory diseases and potential anticancer effects. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Overview of Theophylline

Theophylline is primarily recognized for its role as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It functions through two main mechanisms:

  • Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for smooth muscle relaxation in the airways .
  • Adenosine Receptor Antagonism : It acts as a non-selective antagonist at adenosine receptors, contributing to its bronchodilatory and anti-inflammatory effects .

The derivative 8-((2-pyridylmethyl)thio)-2-thio- retains the fundamental mechanisms of theophylline but may exhibit enhanced or altered biological activities due to structural modifications. Research indicates that derivatives can show improved efficacy in specific pathways or reduced side effects compared to the parent compound.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of theophylline derivatives. For instance, certain modifications have been shown to enhance cytotoxicity against cancer cell lines while maintaining lower toxicity in normal cells. The mechanism involves:

  • Inhibition of Tumor Growth : Some derivatives have demonstrated significant inhibitory effects on tumor cell proliferation, possibly through modulation of signaling pathways involved in cell cycle regulation .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Data Table: Biological Activities of Theophylline Derivatives

Activity TypeMechanismReference
BronchodilationPDE inhibition and adenosine receptor antagonism
Anti-inflammatoryIncreases IL-10 activity; inhibits NF-κB
AnticancerInduces apoptosis; inhibits cell proliferation
Hemolytic ActivityModerate hemolytic activity observed

Case Studies

  • Bronchodilator Efficacy :
    A study evaluated the bronchodilatory effects of various theophylline derivatives on isolated rat trachea. Results showed that some modifications led to significantly improved bronchodilation compared to standard theophylline .
  • Anticancer Activity :
    In vitro studies on modified theophyllines indicated a notable reduction in viability for several cancer cell lines, with IC50 values suggesting enhanced potency compared to unmodified compounds. For example, one derivative exhibited an IC50 value of 22.55 µg/mL against lung cancer cells, indicating promising therapeutic potential .
  • Anti-inflammatory Effects :
    Research involving COPD patients demonstrated that low-dose theophylline improved lung function and reduced eosinophilic inflammation in bronchial biopsies, highlighting its role in managing chronic inflammatory conditions .

Properties

CAS No.

6466-14-4

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

JEQRSEYZISVMFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CC=CC=N3

Origin of Product

United States

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